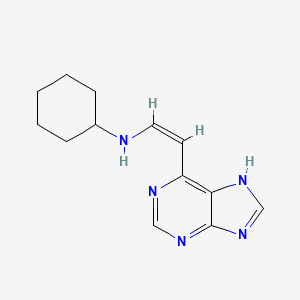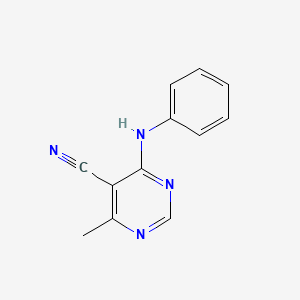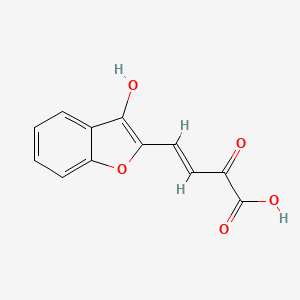
(Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine: is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound features a purine moiety attached to a cyclohexanamine group via a vinyl linkage. The (Z) configuration indicates the specific geometric arrangement of the vinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine typically involves the following steps:
Formation of the Purine Derivative: The purine moiety can be synthesized through various methods, including the condensation of formamide derivatives with glyoxal or other aldehydes.
Vinylation: The purine derivative is then subjected to vinylation, where a vinyl group is introduced. This can be achieved using reagents like vinyl halides or vinyl boronates under palladium-catalyzed coupling conditions.
Cyclohexanamine Attachment: The final step involves the attachment of the cyclohexanamine group to the vinylated purine derivative. This can be done through nucleophilic substitution reactions using cyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the purine moiety is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the vinyl group, converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Oxidized purine derivatives.
Reduction: Ethylated derivatives.
Substitution: Substituted cyclohexanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymer matrices to enhance their properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, particularly those involved in nucleotide metabolism.
Signal Transduction: It can modulate signal transduction pathways by interacting with purine receptors.
Medicine:
Anticancer Agents: The compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antiviral Agents: It can be used in the development of antiviral drugs targeting purine metabolism.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agriculture: It can be used in the development of agrochemicals for pest control.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: The compound inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
Receptor Modulation: It interacts with purine receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved:
Nucleotide Metabolism: The compound affects the synthesis and degradation of nucleotides, impacting DNA and RNA synthesis.
Signal Transduction: By modulating purine receptors, it influences various cellular signaling pathways, including those involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
(9-Cyclohexyl-9H-purin-6-yl)-benzylamine: This compound features a benzylamine group instead of a vinyl group.
®-1-((9H-purin-6-yl)amino)propan-2-ol: This compound has a propanol group attached to the purine moiety.
Uniqueness:
Geometric Configuration: The (Z) configuration of the vinyl group in (Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine provides unique steric and electronic properties.
Biological Activity: The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C13H17N5 |
|---|---|
Molekulargewicht |
243.31 g/mol |
IUPAC-Name |
N-[(Z)-2-(7H-purin-6-yl)ethenyl]cyclohexanamine |
InChI |
InChI=1S/C13H17N5/c1-2-4-10(5-3-1)14-7-6-11-12-13(17-8-15-11)18-9-16-12/h6-10,14H,1-5H2,(H,15,16,17,18)/b7-6- |
InChI-Schlüssel |
XVNBRFVPIGINKC-SREVYHEPSA-N |
Isomerische SMILES |
C1CCC(CC1)N/C=C\C2=C3C(=NC=N2)N=CN3 |
Kanonische SMILES |
C1CCC(CC1)NC=CC2=C3C(=NC=N2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)

![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)


